molecular formula C7H15N2P B14745068 Phosphine oxide, bis(1-aziridinyl)propyl- CAS No. 2275-86-7

Phosphine oxide, bis(1-aziridinyl)propyl-

Cat. No.: B14745068
CAS No.: 2275-86-7
M. Wt: 158.18 g/mol
InChI Key: SQYAPJNZPYCCLX-UHFFFAOYSA-N
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Description

Phosphine oxide, bis(1-aziridinyl)propyl- is a chemical compound characterized by the presence of aziridine rings attached to a phosphine oxide core Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity due to ring strain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphine oxide, bis(1-aziridinyl)propyl- typically involves the reaction of aziridine with a phosphine oxide precursor. One common method is the reaction of aziridine with a phosphine oxide derivative under controlled conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is typically carried out at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Phosphine oxide, bis(1-aziridinyl)propyl- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions. The reactions are typically carried out under mild conditions to prevent decomposition of the aziridine rings .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phosphine oxide derivatives with additional oxygen atoms, while substitution reactions can produce a variety of aziridine-substituted compounds .

Mechanism of Action

The mechanism of action of phosphine oxide, bis(1-aziridinyl)propyl- involves its interaction with molecular targets through the reactive aziridine rings. These rings can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules such as proteins and DNA. This interaction can result in various biological effects, including disruption of cellular processes and induction of cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phosphine oxide, bis(1-aziridinyl)propyl- is unique due to its specific structure, which combines the reactivity of aziridine rings with the stability of a phosphine oxide core. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in scientific research and industrial applications .

Properties

CAS No.

2275-86-7

Molecular Formula

C7H15N2P

Molecular Weight

158.18 g/mol

IUPAC Name

bis(aziridin-1-yl)-propylphosphane

InChI

InChI=1S/C7H15N2P/c1-2-7-10(8-3-4-8)9-5-6-9/h2-7H2,1H3

InChI Key

SQYAPJNZPYCCLX-UHFFFAOYSA-N

Canonical SMILES

CCCP(N1CC1)N2CC2

Origin of Product

United States

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